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Compound of Interest

Compound Name: Bromonitromethane

Cat. No.: B042901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on bromonitromethane. It is intended

for informational purposes for a scientific audience. Comprehensive quantitative data for

solubility and stability under all conditions are not readily available in the public domain.

Standardized methodologies are presented to guide researchers in generating application-

specific data.

Executive Summary
Bromonitromethane (BrCH₂NO₂) is a versatile synthetic reagent utilized in the synthesis of a

wide range of organic compounds, including pharmaceutically relevant heterocycles.[1][2] An

understanding of its solubility and stability is paramount for its effective and safe use in

laboratory synthesis, process development, and for considering its potential toxicological

implications. This guide provides a comprehensive overview of the known solubility and stability

characteristics of bromonitromethane, details standard experimental protocols for their

determination, and visualizes key chemical reaction pathways. While qualitative data is

available, there is a notable scarcity of precise quantitative solubility and stability data across

varied conditions, necessitating empirical determination for specific applications.

Solubility Profile of Bromonitromethane
The solubility of bromonitromethane is critical for its application as a reagent, dictating solvent

choice for reactions, purification, and formulation. Based on available literature,
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bromonitromethane is generally characterized by good solubility in common organic solvents

and limited solubility in aqueous media.

Quantitative Solubility Data
Precise quantitative solubility data for bromonitromethane is sparse in publicly accessible

literature. The following table summarizes the available qualitative and semi-quantitative

information.

Solvent Solubility Concentration Notes

Toluene Soluble Not specified [1]

Diethyl Ether Soluble Not specified [1]

Dimethyl Sulfoxide

(DMSO)
Soluble

≥ 100 mg/mL (714.59

mM)

Data from a

commercial supplier;

indicates high

solubility.[3]

Chloroform Soluble Not specified

Methanol Slightly Soluble Not specified

Ethyl Acetate Slightly Soluble Not specified

Water Limited / Sparing Not specified

General observation

from its chemical

properties.

Table 1: Summary of Bromonitromethane Solubility in Various Solvents

Experimental Protocol: Determination of
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound. The following protocol outlines the general procedure.

Objective: To determine the saturation concentration of bromonitromethane in a specific

solvent at a controlled temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.researchgate.net/publication/315721478_Bromonitromethane
https://www.researchgate.net/publication/315721478_Bromonitromethane
https://www.medchemexpress.com/bromonitromethane.html
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Bromonitromethane (high purity)

Selected solvent (analytical grade)

Thermostatically controlled shaker or water bath

Volumetric flasks and pipettes

Analytical balance

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

Preparation: Add an excess amount of bromonitromethane to a sealed flask containing a

known volume of the solvent. The excess solid should be clearly visible.

Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25

°C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure

equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for

at least 24 hours at the same constant temperature. This allows undissolved material to

sediment.

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid

particulates are transferred, the sample should be immediately centrifuged and/or filtered.

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a

concentration within the calibrated range of the analytical method.

Quantification: Analyze the diluted sample using a pre-validated analytical method to

determine the concentration of bromonitromethane.
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Calculation: Calculate the solubility based on the measured concentration and the dilution

factor. The experiment should be performed in triplicate.

Workflow for Shake-Flask Solubility Determination

Preparation

Equilibration

Phase Separation

Quantification

Add excess Bromonitromethane
to a known volume of solvent

Agitate in thermostatic shaker
(24-72 hours)

Cease agitation and allow to settle
(≥24 hours at constant T)

Withdraw supernatant

Centrifuge and/or filter
(e.g., 0.22 µm filter)

Accurately dilute sample

Analyze via validated method
(e.g., HPLC, GC)

Calculate Solubility
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Click to download full resolution via product page

Shake-Flask Method Workflow

Stability Profile of Bromonitromethane
The stability of bromonitromethane is influenced by chemical environment, temperature, and

light. It is a reactive compound and should be handled with an understanding of its potential

degradation pathways.

Chemical Stability and Reactivity
Bromonitromethane is susceptible to degradation in the presence of various reagents. It is

incompatible with strong acids, bases, oxidizing agents, and reducing agents. Its primary mode

of reaction involves its electrophilic character and the acidity of its α-proton.

Reaction with Nucleophiles: Bromonitromethane reacts with a variety of nucleophiles. The

site of attack (carbon, bromine, or hydrogen) depends on the nature of the nucleophile.

Soft Nucleophiles (e.g., Thiolates): Attack typically occurs at the bromine atom, leading to the

formation of disulfides.

Hard Nucleophiles (e.g., Hydroxide, Methoxide): Attack occurs at the acidic hydrogen,

forming a nitronate ion.

Other Nucleophiles (e.g., Dimethyl Sulfide): Attack can occur at the carbon atom.
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Reactions of Bromonitromethane with Nucleophiles

Soft Nucleophile Hard Nucleophile Other Nucleophile

Bromonitromethane
(BrCH₂NO₂)

Thiolate (RS⁻) Hydroxide (OH⁻) Dimethyl Sulfide (Me₂S)

Disulfide (RSSR)

Attack at Br

Nitronate Ion
([CHNO₂]⁻)

Attack at H

Methylthionitromethane
+ Me₃S⁺Br⁻

Attack at C

Click to download full resolution via product page

Nucleophilic Attack on Bromonitromethane

pH and Hydrolytic Stability
The stability of bromonitromethane in aqueous solutions is significantly pH-dependent,

particularly under photolytic conditions. Studies on its degradation by UV photolysis show that

the rate of degradation is low at acidic pH (3-5) but increases sharply as the pH approaches its

pKa, due to the formation of the deprotonated nitronate species. This suggests that

bromonitromethane is unstable in neutral to alkaline aqueous solutions. Data on its hydrolytic

degradation kinetics in the absence of light are not readily available but would be expected to

be faster under basic conditions due to base-catalyzed elimination or substitution reactions.

Thermal and Photochemical Stability
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Bromonitromethane should be protected from light and heat. It is reported to be light-sensitive

and volatile. While a specific decomposition temperature is not cited, its boiling point is 146-148

°C (at 750 mmHg), and it has a flash point of 113 °C. Thermal decomposition of brominated

compounds can generate hazardous products. Under fire conditions, bromonitromethane is

expected to produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Stability Parameter Observation / Data Reference(s)

Incompatible Materials

Acids, bases, reducing agents,

combustibles, organic

materials, powdered metals,

strong oxidizing agents

Photostability Light-sensitive

Thermal Stability
Flash Point: 113 °C; Boiling

Point: 146-148 °C

Hazardous Decomposition

Under fire: Carbon oxides,

Nitrogen oxides (NOx),

Hydrogen bromide gas

-

pH Stability
Increased degradation rate

under UV light at higher pH

Table 2: Summary of Bromonitromethane Stability Data

Compatibility with Pharmaceutical Excipients
Specific studies on the compatibility of bromonitromethane with common pharmaceutical

excipients (e.g., binders, fillers, lubricants) were not found in the surveyed literature. However,

based on its chemical reactivity, potential incompatibilities can be predicted:

Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, calcium

carbonate) could catalyze degradation by promoting the formation of the nitronate ion.

Reducing Sugars: Excipients like lactose or dextrose could potentially react with the nitro

group.
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Excipients with Peroxides: Some excipients, such as povidone, can contain residual

peroxides which could lead to oxidative degradation.

For any formulation development, a formal excipient compatibility study is mandatory.

Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a

drug substance, identifying potential degradation products, and developing stability-indicating

analytical methods.

Objective: To identify the degradation pathways of bromonitromethane under various stress

conditions.

Materials:

Bromonitromethane

Hydrochloric acid (e.g., 0.1 N)

Sodium hydroxide (e.g., 0.1 N)

Hydrogen peroxide (e.g., 3%)

Solvents for dissolution (e.g., acetonitrile, methanol, water)

Photostability chamber

Oven

Validated stability-indicating HPLC method

Procedure:

Sample Preparation: Prepare stock solutions of bromonitromethane in a suitable solvent.

Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 N HCl) at an elevated

temperature (e.g., 60 °C) for a defined period (e.g., 2-24 hours).
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Base Hydrolysis: Treat the sample with a base solution (e.g., 0.1 N NaOH) at room

temperature for a shorter period, neutralizing at intervals to monitor degradation.

Oxidative Degradation: Treat the sample with hydrogen peroxide solution (e.g., 3% H₂O₂) at

room temperature.

Thermal Degradation: Expose the solid sample to dry heat in an oven (e.g., 80 °C) for a

defined period. Also, heat a solution of the sample.

Photodegradation: Expose a solution of the sample to light in a photostability chamber

according to ICH Q1B guidelines. A dark control should be run in parallel.

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to

a suitable concentration. Analyze all stressed samples, along with an unstressed control,

using a validated stability-indicating HPLC method. The goal is typically to achieve 5-20%

degradation to ensure that secondary degradation is minimized.

Workflow for a Forced Degradation Study

Stress Conditions

Bromonitromethane
(Solid and Solution)

Acid Hydrolysis
(e.g., 0.1N HCl, 60°C)

Base Hydrolysis
(e.g., 0.1N NaOH, RT)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal Stress
(e.g., 80°C, solid/solution)

Photolytic Stress
(ICH Q1B)

Analyze all samples by
Stability-Indicating HPLC

Click to download full resolution via product page

Forced Degradation Study Workflow
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Biological Interactions and Genotoxicity
While not a signaling molecule in the classical sense, bromonitromethane exhibits significant

biological activity, primarily related to its reactivity and toxicity.

Cytotoxicity and Genotoxicity: Bromonitromethane is a potent cytotoxin and genotoxin in

mammalian cells. Studies have shown that it can induce genomic DNA damage. The

brominated nitromethanes are generally more cytotoxic and genotoxic than their chlorinated

counterparts. This genotoxicity is a critical consideration for safety assessment.

Mechanism of Action: The biological activity is attributed to its ability to act as an electrophile

and form reactive intermediates that can interact with cellular macromolecules like DNA and

proteins. This can lead to cellular damage and trigger immune responses. For instance, it has

been shown to activate monocytic cells in vitro.
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Conceptual Pathway of Bromonitromethane Genotoxicity

Bromonitromethane

Reactive Intermediates
(Electrophilic Attack)

Cellular Macromolecules
(DNA, Proteins)

Formation of Adducts

Genomic DNA Damage

Cytotoxicity &
Immune Response

Click to download full resolution via product page

Conceptual Genotoxicity Pathway

Conclusion
Bromonitromethane is a valuable synthetic tool whose utility is governed by its solubility and

stability characteristics. It is highly soluble in many organic solvents but has limited aqueous

solubility. Its stability is compromised by bases, strong acids, reducing and oxidizing agents,

heat, and light. The pH-dependent degradation in aqueous media is a critical factor for any
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applications involving water. The significant genotoxic potential of bromonitromethane
necessitates careful handling and assessment. The lack of comprehensive quantitative data

underscores the importance for researchers and drug development professionals to perform

specific solubility and stability studies tailored to their intended applications, using the standard

methodologies outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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